molecular formula C11H13N3 B7878783 2,3-Diethylpyrido[2,3-b]pyrazine

2,3-Diethylpyrido[2,3-b]pyrazine

Cat. No.: B7878783
M. Wt: 187.24 g/mol
InChI Key: RIRYRYWTVGWMTN-UHFFFAOYSA-N
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Description

2,3-Diethylpyrido[2,3-b]pyrazine is a fused heterocyclic compound featuring a pyridine ring fused to a pyrazine core, with ethyl substituents at the 2- and 3-positions. Pyrido[2,3-b]pyrazines are notable for their applications in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2,3-diethylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYRYWTVGWMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CC=C2)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dihydro Intermediate

Cyclocondensation of ethylenediamine derivatives with α,β-diketones (e.g., 2,3-butanedione) forms the dihydro core. For instance:

2,3-Diethyl-5,6-dihydropyrido[2,3-b]pyrazineOxidant2,3-Diethylpyrido[2,3-b]pyrazine\text{2,3-Diethyl-5,6-dihydropyrido[2,3-b]pyrazine} \xrightarrow{\text{Oxidant}} \text{2,3-Diethylpyrido[2,3-b]pyrazine}

Oxidative Conditions

  • Oxidants : Air or O₂ in the presence of metal hydroxides (e.g., KOH/NaOH).

  • Solvent : Ethanol or toluene at 50–75°C.

  • Reaction Time : 5–10 hours with continuous air bubbling (0.13–0.34 L/min per gram substrate).

A patent for 2,3-dimethylpyrazine synthesis achieved >80% yield using air/Pottasium Hydroxide. Substituting diethyl groups may require adjusted stoichiometry (e.g., 2:1 dihydro precursor-to-catalyst ratio) to mitigate steric hindrance.

Reductive Pathways for Functional Group Manipulation

Reduction of nitro or cyano precursors offers an alternative route. For example, catalytic hydrogenation of 2,3-dicyanopyrido[2,3-b]pyrazine with ethyl grignard reagents introduces ethyl groups:

2,3-Dicyanopyrido[2,3-b]pyrazine+2EtMgBr2,3-Diethylpyrido[2,3-b]pyrazine\text{2,3-Dicyanopyrido[2,3-b]pyrazine} + 2 \text{EtMgBr} \rightarrow \text{2,3-Diethylpyrido[2,3-b]pyrazine}

Electrochemical Reduction

Electrochemical methods using Pt electrodes in hydroorganic media (e.g., H₂O/EtOH) reduce pyrazine rings at −1.2 V vs. SCE. While demonstrated for phenyl-substituted derivatives, adapting this for ethyl groups remains unexplored.

Comparative Analysis of Methodologies

MethodConditionsYield (Reported for Analogs)AdvantagesChallenges
MulticomponentEthanol, 80°C, 8h~70% (methyl analogs)One-pot synthesisLow yields for bulky substituents
OxidativeKOH, air, 65°C>80% (dimethyl)Scalable, green oxidantRequires dihydro precursor
ReductiveEtMgBr, THF, 0°CN/AFunctional group toleranceSensitivity to moisture

Purification and Characterization

Post-synthesis purification involves:

  • Solvent Extraction : Toluene or hexane to isolate the product from aqueous phases.

  • Distillation : Fractional distillation under reduced pressure (156–160°C).

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%).

Spectroscopic techniques (¹H/¹³C NMR, FT-IR) and mass spectrometry confirm structure. Computational modeling (e.g., NBO, FMO analysis) predicts electronic behavior, guiding applications in nonlinear optics .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that pyrido[2,3-b]pyrazine derivatives exhibit significant anticancer properties. These compounds have been shown to selectively inhibit key enzymes involved in cancer progression, such as PI3K isozymes and p38 MAP kinase. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines by disrupting cellular signaling pathways critical for tumor growth and survival .

Antitubercular Properties

The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies have shown that pyridopyrazine derivatives can inhibit the polymerization of FtsZ, a protein essential for bacterial cell division, thereby exhibiting potential as antitubercular agents . This mechanism of action suggests that these compounds could be developed into effective treatments for tuberculosis.

Antioxidant Activity

In vitro studies have assessed the antioxidant properties of 2,3-diethylpyrido[2,3-b]pyrazine derivatives using DPPH radical scavenging assays. The results indicated that these compounds can effectively reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases .

Non-Linear Optical (NLO) Properties

Recent investigations into the NLO properties of pyrido[2,3-b]pyrazine derivatives have revealed their potential in photonic applications. The compounds exhibit high hyperpolarizabilities and favorable optical characteristics suitable for use in devices like optical switches and modulators . The ability to manipulate light at the molecular level opens avenues for advanced technologies in telecommunications and imaging.

Fluorescent Materials

Pyrido[2,3-b]pyrazine-based compounds have been developed as full-color fluorescent materials. These materials show tunable photophysical properties that allow them to emit across a wide spectrum from blue to red when subjected to light excitation. Such properties are advantageous for applications in display technologies and bioimaging .

Electrochemical Sensing Applications

The electrochemical sensing capabilities of 2,3-diethylpyrido[2,3-b]pyrazine derivatives have been explored extensively. These compounds can interact with DNA and other biomolecules, making them suitable for biosensing applications. The electrochemical response of these sensors is enhanced by the unique structural features of the pyrido[2,3-b]pyrazine scaffold, allowing for sensitive detection of biological targets .

Synthesis and Characterization

A recent study synthesized several derivatives of 2,3-diethylpyrido[2,3-b]pyrazine using a multicomponent reaction involving indane-1,3-dione and substituted aromatic aldehydes. The synthesized compounds were characterized using NMR and FT-IR spectroscopy to confirm their structures and evaluate their potential biological activities .

In Vivo Studies

In vivo experiments were conducted to assess the anticancer efficacy of selected pyrido[2,3-b]pyrazine derivatives in mouse models. These studies demonstrated significant tumor growth inhibition compared to control groups, indicating promising therapeutic potential against cancer .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
BiologicalAnticancer agentsSelective inhibition of PI3K isozymes; FtsZ inhibitors
Antitubercular agentsEffective against M. tuberculosis
AntioxidantsSignificant DPPH radical scavenging activity
Material ScienceNLO materialsHigh hyperpolarizability; suitable for photonic devices
Fluorescent materialsEmission across visible spectrum
Electrochemical SensingDNA biosensorsEnhanced sensitivity due to structural features

Mechanism of Action

The mechanism of action of 2,3-Diethylpyrido[2,3-b]pyrazine, particularly in its role as a kinase inhibitor, involves the inhibition of specific enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling cascade that leads to cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features :

  • The ethyl groups at positions 2 and 3 likely enhance solubility in organic solvents compared to aromatic substituents (e.g., phenyl or thiophenyl groups) .
  • Steric effects from the ethyl substituents may influence reactivity in coupling or cyclization reactions, as seen in halogenated analogs .

Comparison with Similar Compounds

Halogenated Derivatives

Halogenated pyrido[2,3-b]pyrazines, such as 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazine (2b-Cl) and 7-bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) , demonstrate the impact of electronegative substituents:

  • Reactivity : Chloro and bromo derivatives undergo Suzuki couplings or amination reactions to generate bioactive or photophysically active compounds .
  • Synthetic Yields : Halogenation efficiency varies; 2b-Cl is synthesized in 62% yield, while 4b has a low yield (5%) due to steric hindrance .
  • Biological Activity: Iodo derivatives (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine) serve as intermediates for antiproliferative agents, with 8-benzylamino derivatives showing ~64% growth inhibition in melanoma cells .

Table 1: Halogenated Pyrido[2,3-b]pyrazine Derivatives

Compound Substituents Yield Key Application Reference
2b-Cl 8-Cl, 2,3-diphenyl 62% Intermediate for couplings
4b 7-Br, 6-I, 2,3-diphenyl 5% Low-yield halogenation
2b-I (8-iodo derivative) 8-I, 2,3-diphenyl 70% Antiproliferative agent precursor

Amino and Hydrazine Derivatives

Amino-substituted analogs, such as 8-benzylamino-2,3-diphenylpyrido[2,3-b]pyrazine (2o), exhibit enhanced bioactivity:

  • Antiproliferative Activity: 2o inhibits ~64% of A2058 melanoma cell growth at 10<sup>−5</sup> M, attributed to improved donor-acceptor interactions .
  • Synthetic Routes : Amination via Buchwald-Hartwig coupling or nucleophilic substitution with amines/hydrazines .

In contrast, ethyl substituents in 2,3-diethylpyrido[2,3-b]pyrazine may reduce polar interactions with biological targets but improve lipophilicity for membrane permeability.

Heterocyclic-Fused Derivatives

Selenopheno[2,3-b]pyrazines () and pyrazino-fused carbazoles () highlight the role of fused heterocycles:

  • Photophysical Properties : Selenium incorporation red-shifts UV-Vis absorption and enhances fluorescence quantum yields .
  • Electronic Effects: Fused systems (e.g., pyrazino[2,3-a]carbazole) exhibit extended π-conjugation, reducing HOMO-LUMO gaps compared to non-fused analogs .

Ethyl Substituent Impact : The electron-donating nature of ethyl groups may modestly alter HOMO-LUMO distribution but lacks the conjugation effects seen in fused heterocycles.

Donor-Acceptor Systems in Materials Science

Pyrido[2,3-b]pyrazine-based dyes () feature donor (D) and acceptor (A) moieties with tunable dihedral angles (30°–80°):

  • HOMO-LUMO Gaps : Dyes with twisted D-A geometries exhibit reduced ΔEST (0.01–0.23 eV), enabling thermally activated delayed fluorescence (TADF) .

Table 2: Photophysical Properties of Selected Dyes

Compound Donor Group Dihedral Angle (D-A) ΔEST (eV) Application Reference
Dye 1 Diphenylamine 80° 0.48 Reference compound
Dye 2 Phenothiazine 30° 0.01 TADF material

Kinase Inhibitors

5H-pyrrolo[2,3-b]pyrazine derivatives () inhibit kinases like FGFR1 and c-Met:

  • Structural Modifications : Introducing sulfonyl or methyl groups improves binding affinity (e.g., compound 9 vs. 5: IC50 reduction by 20%) .

Q & A

Q. Table 1. Comparative Synthesis Routes

MethodCatalystYieldKey AdvantageReference
NH4_4Cl–CH3_3OHNH4_4Cl67–71%Low-cost, scalable
Microwave aminationNone44%Regioselective
Sonogashira couplingPd(PPh3_3)4_471%Functional diversity

Q. Table 2. Photophysical Properties of Derivatives

Compoundλem\lambda_{\text{em}} (nm)ΦPL\Phi_{\text{PL}}Application
Dye 2450–6000.42OLED emitters
Dye 10500–6500.38Bioimaging probes

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